N-Boc-D-alaninol
Overview
Description
N-Boc-D-alaninol, also known as tert-butyl ®-1-hydroxypropan-2-ylcarbamate, is a white to off-white solid compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the D-alaninol moiety. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-D-alaninol can be synthesized through several methods. One common approach involves the protection of D-alaninol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction typically occurs in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate asymmetric hydrogenation techniques to achieve high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions: N-Boc-D-alaninol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane is often employed for Boc deprotection.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Deprotected D-alaninol.
Scientific Research Applications
N-Boc-D-alaninol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-D-alaninol primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine .
Comparison with Similar Compounds
N-Boc-D-alaninol can be compared with other similar compounds such as:
N-Boc-L-alaninol: The L-enantiomer of this compound, which has similar chemical properties but different biological activities due to its stereochemistry.
N-Boc-D-serinol: Another Boc-protected amino alcohol, which differs in the side chain structure but shares similar protecting group chemistry.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, making it particularly useful in asymmetric synthesis and the preparation of enantiomerically pure compounds .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAFIZPRSXHMCO-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526964 | |
Record name | tert-Butyl [(2R)-1-hydroxypropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106391-86-0 | |
Record name | 1,1-Dimethylethyl N-[(1R)-2-hydroxy-1-methylethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106391-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(2R)-1-hydroxypropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-Aminopropan-1-ol, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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